

# Enprofylline selective A2B receptor antagonist evidence

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Enprofylline

CAS No.: 41078-02-8

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## Experimental Evidence and Methodologies

The characterization of **enprofylline**'s non-selectivity comes from classic receptor pharmacology studies:

- **Functional Antagonism Assays:** The key evidence comes from studies on isolated cell systems.
  - **A2 Receptor Assay:** The antagonism of the A2 receptor was measured by **enprofylline**'s ability to block the stimulation of **platelet adenylylase activity** induced by the adenosine analog NECA (5'-N-ethylcarboxamidoadenosine) [1].
  - **A1 Receptor Assay:** The antagonism of the A1 receptor was measured by its ability to block the inhibition of **rat fat cell adenylylase** induced by another adenosine analog, R-PIA (N6-R-(-)-phenylisopropyladenosine) [1].
- **Radioligand Binding Studies:** The affinity of **enprofylline** for the A1 receptor was directly determined by its ability to displace the selective A1 receptor agonist [<sup>3</sup>H]PIA from rat fat cell membranes [1].

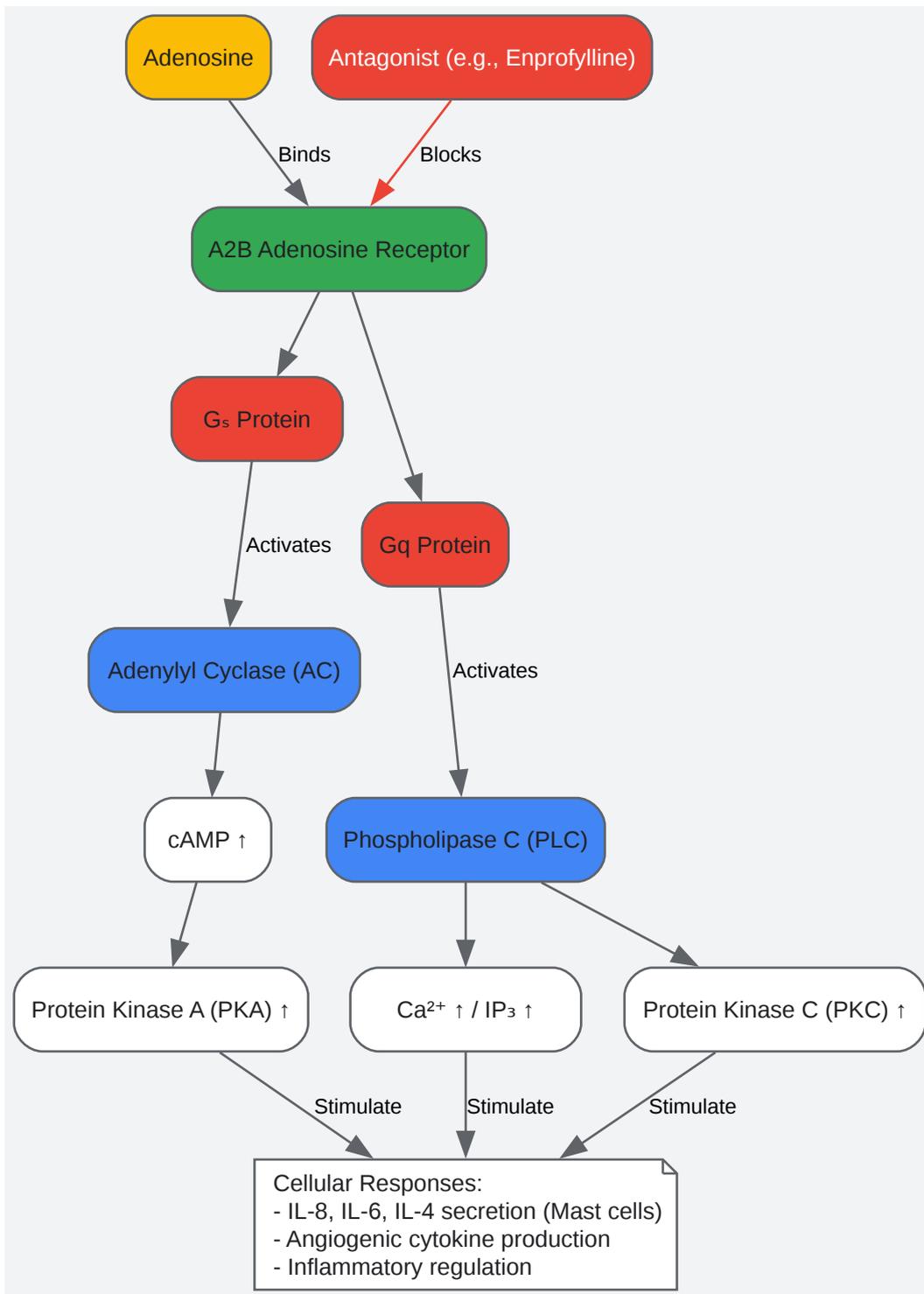
## Comparison with Modern Selective Antagonists

The field has advanced significantly since **enprofylline** was first studied, with newer compounds demonstrating true high potency and selectivity for the A2B receptor, as shown in the table below.

Compound	A2B Receptor Ki (Human)	Selectivity Profile	Development Status
Enprofylline	~130 $\mu$ M (KB, functional) [1]	Low selectivity; blocks A1 and A2A receptors [2] [1].	Early, non-selective xanthine.
PSB-603	0.553 nM [3]	>17,000-fold selectivity over A1, A2A, and A3 receptors [3].	Research tool; used in preclinical studies [3] [4].
CVT-6883	22 nM [5] [6]	>88-fold selectivity over other adenosine receptors [5] [6].	Completed Phase 1 clinical trials [5] [6].

## A2B Receptor Signaling Pathway

The diagram below illustrates the core signaling pathways of the A2B adenosine receptor, which is the target of these antagonists.



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## References

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To cite this document: Smolecule. [Enprofylline selective A2B receptor antagonist evidence].

Smolecule, [2026]. [Online PDF]. Available at:

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**Address:** Ontario, CA 91761, United States

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